N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide
Description
Properties
Molecular Formula |
C13H8FN3OS2 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H8FN3OS2/c14-9-5-3-8(4-6-9)11-15-13(20-17-11)16-12(18)10-2-1-7-19-10/h1-7H,(H,15,16,17,18) |
InChI Key |
HBDXAVPHMZMXEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Thiosemicarbazide Cyclization with Carbon Disulfide
A classical approach involves treating thiosemicarbazide derivatives with carbon disulfide (CS₂) under basic conditions. For the 3-(4-fluorophenyl) substitution, 4-fluorophenylthiosemicarbazide is cyclized with CS₂ in dimethylformamide (DMF) at 80°C, yielding 2-amino-5-(4-fluorophenyl)-1,3,4-thiadiazole.
Reaction conditions :
Oxidative Cyclization of Benzalthiosemicarbazones
Ferric chloride (FeCl₃)-mediated oxidative cyclization of 4-fluorobenzaldehyde thiosemicarbazone generates the 1,2,4-thiadiazole ring. This method is advantageous for introducing aromatic substituents at C3.
Example :
-
Substrate : 4-Fluorobenzaldehyde thiosemicarbazone.
-
Oxidizing agent : FeCl₃.
Functionalization of the Thiadiazole Core
Chlorination at C5
The 5-position of 2-amino-1,3,4-thiadiazole is activated for nucleophilic substitution. Chlorination using phosphorus oxychloride (POCl₃) converts the amine to a chloride, enabling subsequent coupling.
Procedure :
Amination at C5
The chloride intermediate reacts with ammonia or amines to introduce amino groups. However, for carboxamide coupling, direct substitution with thiophene-2-carboxamide is less feasible, necessitating alternative strategies.
Synthesis of Thiophene-2-Carboxamide
Carboxylation of Thiophene
Thiophene-2-carboxylic acid is synthesized via oxidation of 2-methylthiophene or carboxylation using CO₂ under Friedel-Crafts conditions. Subsequent conversion to the acid chloride (e.g., using thionyl chloride) prepares it for amide formation.
Steps :
-
Substrate : Thiophene.
-
Carboxylation : CO₂, AlCl₃.
-
Chlorination : SOCl₂.
Coupling of Thiadiazole and Thiophene Units
Nucleophilic Aromatic Substitution (SNAr)
The 5-chloro-thiadiazole undergoes SNAr with thiophene-2-carboxamide in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃).
Optimized conditions :
Buchwald-Hartwig Amination
For direct amination, palladium-catalyzed coupling between 5-bromo-thiadiazole and thiophene-2-carboxamide is viable but less common due to cost.
Green Synthesis Alternatives
One-Pot Cyclization-Coupling
A solvent-free approach combines thiosemicarbazide cyclization and carboxamide coupling using microwave irradiation, reducing reaction time and waste.
Example :
-
Reagents : 4-Fluorophenylthiosemicarbazide, thiophene-2-carbonyl chloride.
-
Conditions : Microwave, 120°C, 20 min.
Characterization and Analytical Data
Spectroscopic Confirmation
Side Reactions
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds containing thiadiazole and thiophene rings. For instance, derivatives of thiadiazole have shown significant cytotoxic effects against various cancer cell lines, including human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells . The mechanisms of action often involve inhibition of DNA synthesis and interference with key cellular pathways involved in tumorigenesis.
Antimicrobial Properties
Research indicates that compounds like N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide exhibit antimicrobial activities against a range of bacterial and fungal species. These activities are crucial in addressing the growing issue of antibiotic resistance .
Pharmacological Applications
The pharmacological applications of this compound are broad and include:
- Anthelmintic Activity : Some derivatives have been evaluated for their potential as anthelmintic agents, showing promise in treating parasitic infections .
- Anti-inflammatory Effects : Thiadiazole derivatives have been reported to possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
Anticancer Studies
A study investigated various thiadiazole derivatives for their anticancer activity against breast cancer cell lines using the Sulforhodamine B assay. Compounds similar to this compound demonstrated significant growth inhibition rates, suggesting their potential as effective anticancer agents .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of these compounds with target proteins involved in cancer progression. For example, docking simulations with dihydrofolate reductase (DHFR) indicated that certain derivatives could effectively inhibit this enzyme, which is crucial for nucleotide synthesis in rapidly dividing cancer cells .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Method Used | Results |
|---|---|---|---|
| Anticancer | HepG-2 | SRB Assay | Significant growth inhibition observed |
| Anticancer | A-549 | SRB Assay | High cytotoxicity compared to standard drug |
| Antimicrobial | Various Bacteria | Turbidimetric Method | Promising antimicrobial activity noted |
| Anthelmintic | Parasitic Worms | In vitro assays | Effective against specific helminths |
Mechanism of Action
The mechanism of action of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it inhibits VEGFR1 and VEGFR2, leading to reduced angiogenesis and tumor growth . The compound also inhibits P-glycoprotein efflux pumps, which helps in overcoming drug resistance in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Heterocycle Variations
Thiophene vs. Furan Replacement
- N-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide ():
- Molecular Formula : C₁₃H₈FN₃O₂S vs. the target compound’s likely formula (C₁₃H₈FN₃OS₂).
- Key Difference : Replacement of thiophene with furan reduces molecular weight (289.29 g/mol vs. ~305.3 g/mol for the thiophene analog) due to oxygen’s lower atomic weight compared to sulfur.
- Implications : Furan’s lower lipophilicity may enhance aqueous solubility but reduce membrane permeability .
Thiadiazole vs. Oxadiazole Core
- N-{2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide (): Structural Change: Oxadiazole replaces thiadiazole, altering electronic properties.
Substituent Modifications
Fluorophenyl vs. Difluorophenyl/Methoxy-Trifluoromethyl
N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide ():
- Molecular Formula : C₁₄H₇F₂N₃O₃S₂.
- Purity : 99.05%, suggesting superior synthetic feasibility compared to analogs with bulky substituents (e.g., methoxy-trifluoromethyl, 42% purity).
- Activity : The nitro group may enhance antibacterial activity via electron-withdrawing effects, though it could increase toxicity .
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide ():
Biological Activity
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its biological activity. The presence of the thiophene moiety enhances its pharmacological potential due to the high aromaticity and electron-donating properties associated with these structures.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds related to this compound exhibited significant antiproliferative effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- PC-3 (prostate cancer)
In one study, certain derivatives demonstrated IC50 values ranging from 5.46 µM to 12.58 µM against Hep3B cells, indicating potent anticancer activity with minimal toxicity profiles .
Antimicrobial Activity
Thiadiazole derivatives have shown promising antimicrobial properties. For example, compounds containing the thiadiazole scaffold were effective against Staphylococcus epidermidis and alpha Streptococcus haemolyticus , with docking studies revealing interactions with bacterial proteins . The broad-spectrum antimicrobial activity includes:
- Antibacterial
- Antifungal
The incorporation of the thiadiazole ring has been linked to enhanced activity against various pathogens .
Anti-inflammatory and Analgesic Effects
The compound's anti-inflammatory properties have been supported by various studies indicating its potential in treating inflammatory conditions. The mechanisms often involve inhibition of pro-inflammatory cytokines and pathways associated with inflammation .
Molecular Targeting
Molecular docking studies have identified vascular endothelial growth factor receptor-2 (VEGFR-2) as a potential target for the anticancer activity of these compounds . This interaction suggests that this compound could inhibit angiogenesis in tumors.
Structure–Activity Relationship (SAR)
The biological activity of thiadiazole derivatives can be significantly influenced by structural modifications. Electron-withdrawing or -donating groups on the phenyl ring can enhance or diminish activity against specific targets. For instance, substituents such as nitro or methoxy groups have been shown to affect lipophilicity and thus influence bioactivity .
Case Studies
- Case Study on Antiproliferative Activity : A study evaluated a series of thiadiazole derivatives against cancer cell lines using the MTT assay. Compounds showed varied degrees of efficacy, with some exhibiting comparable effects to established chemotherapeutic agents like doxorubicin .
- Case Study on Antimicrobial Efficacy : In vitro tests demonstrated that specific derivatives effectively inhibited the growth of both gram-positive and gram-negative bacteria, showcasing their potential as new antimicrobial agents in clinical settings .
Q & A
Q. Example SAR Table :
Advanced: What computational strategies are effective in predicting binding modes or pharmacokinetic properties?
Methodological Answer:
- Molecular Docking (AutoDock/Vina) : Use crystal structures of target proteins (e.g., SARS-CoV-2 Mpro, PDB: 6LU7) to model interactions. The thiadiazole sulfur may form hydrogen bonds with catalytic cysteine residues .
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to evaluate electronic properties (e.g., HOMO-LUMO gap ~4.5 eV indicates reactivity) .
- ADMET Prediction (SwissADME) : LogP ~2.8 suggests moderate blood-brain barrier penetration. PSA ~80 Ų indicates low oral bioavailability, necessitating prodrug strategies .
Advanced: How can contradictions in spectral or crystallographic data be resolved?
Methodological Answer:
Contradictions often arise from:
- Polymorphism : Use differential scanning calorimetry (DSC) to detect multiple crystalline forms. Refine XRD data with SHELXL, applying TWIN/BASF commands for twinned crystals .
- Overlapping NMR Signals : Acquire 2D spectra (COSY, HSQC) to resolve aromatic proton assignments. For fluorophenyl groups, 19F NMR can distinguish para/meta substitution .
- Mass Spectral Fragmentation : Compare experimental fragments with simulated patterns (e.g., m/z 321 → 178 [thiadiazole loss]) using MassFrontier .
Advanced: What methodologies validate the compound’s mechanism of action in biological assays?
Methodological Answer:
- Enzyme Inhibition Assays : Measure IC₅₀ against kinases (e.g., EGFR) using fluorescence polarization. A 10 μM inhibitor concentration showing >50% inhibition suggests competitive binding .
- Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., MCF-7). Correlate with cytotoxicity (MTT assay) .
- Mutagenesis Studies : Replace key binding residues (e.g., C145A in SARS-CoV-2 Mpro) to confirm target engagement via loss of inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
